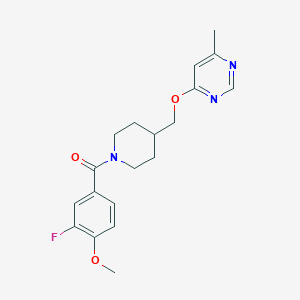
4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . It is also known as 1, 3-diazole .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure .Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Applications De Recherche Scientifique
Antimicrobial Activity
The triazole derivatives, including 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one , have shown promising antimicrobial properties. These compounds are effective against a range of microorganisms and are particularly significant in the development of new antibacterial and antifungal agents . Their mechanism often involves interfering with the synthesis of the microbial cell membrane or DNA replication, providing a pathway for novel drug development.
Anticancer Potential
Research has indicated that triazole derivatives exhibit cytotoxic activities against various tumor cell lines . The ability of these compounds to inhibit cancer cell growth makes them valuable in the design of new chemotherapy agents. Their effectiveness is measured by the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
Antioxidant Properties
Oxidative stress is a common pathway for many diseases, and antioxidants are crucial in mitigating this stress. Triazole derivatives have been reported to possess antioxidant activities, which could be beneficial in protecting cells from oxidative damage and preventing disease progression .
Neuroprotective Effects
The neurotoxic potential of triazole derivatives has been studied, particularly their effects on acetylcholinesterase (AchE) activity . AchE is essential for nerve pulse transmission, and its inhibition can lead to neurological disorders. Therefore, triazole derivatives could be used to study the mechanisms of neurodegenerative diseases and potentially serve as therapeutic agents.
Anti-inflammatory and Analgesic Applications
Triazole compounds have been recognized for their anti-inflammatory and analgesic effects . These properties make them candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases.
Antiviral and Antiparasitic Activities
The structural versatility of triazole derivatives allows them to bind with various enzymes and receptors in biological systems, exhibiting antiviral and antiparasitic activities . This makes them valuable in the research and development of treatments for viral infections and parasitic infestations.
Anti-HIV Properties
Triazole derivatives have also been explored for their potential anti-HIV properties . The ability to inhibit the replication of the HIV virus could lead to new avenues in the treatment and management of HIV/AIDS.
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets . For instance, some azoles primarily target the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s worth noting that compounds with a similar structure have been found to activate the camp-dependent protein kinase a (pka) pathway . This pathway potentiates the opening of mitochondrial Ca2+ -activated K+ (mitoKCa) channels .
Biochemical Pathways
Related compounds have been shown to impact the camp/pka pathway, which can lead to the opening of mitochondrial ca2+ -activated k+ (mitokca) channels .
Pharmacokinetics
It’s known that the functional group compatibility of the process and resultant substitution patterns around the ring can influence the pharmacokinetics of similar compounds .
Result of Action
Related compounds have demonstrated potent inhibitory activities against certain cancer cell lines .
Action Environment
The action environment can significantly influence the efficacy and stability of 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one. For instance, certain limitations such as acidic nature, increased explosive sensitivity in the presence of moisture, and negative oxygen balance can restrict its applications .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-cyclohexyl-2,5-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-11-12(2)10(14)13(8)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGXCUDKVVFKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

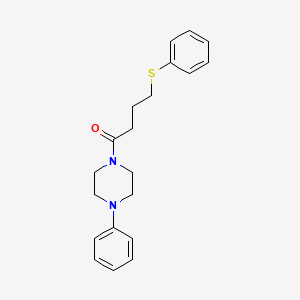
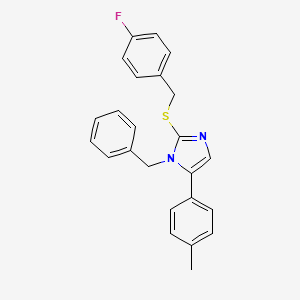
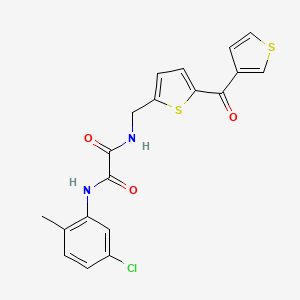
![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)


![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)
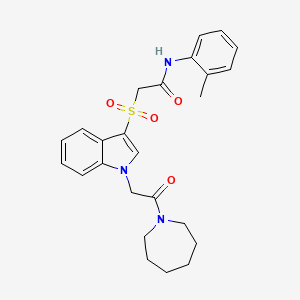
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2961852.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)


